molecular formula C11H9Cl2NO2 B1641860 Ethyl cyano(3,4-dichlorophenyl)acetate

Ethyl cyano(3,4-dichlorophenyl)acetate

Cat. No.: B1641860
M. Wt: 258.1 g/mol
InChI Key: DIMUOIODQKPTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyano(3,4-dichlorophenyl)acetate is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1 g/mol

IUPAC Name

ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3

InChI Key

DIMUOIODQKPTPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl carbonate (4.1 mL, 33.88 mmol) in toluene (150 mL) at r.t, sodium hydride (1.43 g, 60% in mineral oil, 35.75 mmol) and 3,4-dichlorophenyl acetonitrile (6.34 g, 34.09 mmol) were added. The content was stirred at 80° C. overnight. After cooling to r.t, HCl was added (1 N in H2O, 100 mL). The content was extracted with ethyl acetate (3×). The combined organic layer was washed with water, dried (Na2SO4), filtered and concentrated. The residue was purified by flash column chromatography with hexane/ethyl acetate (6/1) to give 7.42 g product (85% yield) as brown oil. 1H NMR (400 MHz, CDCl3) δ[ppm]: 7.60 (1H, broad s), 7.54 (1H, d, J=8.3 Hz), 7.35 (1H, broad d, J=8.3 Hz), 4.72 (1H, s), 4.29 (2H, q, J=14.2 Hz, 7.0 Hz), 1.28 (3H, t, J=6.7 Hz). LRMS calculated for C11H9Cl2NO2 M+ 257. found 257.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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